

# An In-depth Technical Guide to Quadrosilan: A Nonsteroidal Estrogen with Antigonadotropic Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Quadrosilan |
| Cat. No.:      | B15554064   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Quadrosilan**, known by the IUPAC name 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane, is a synthetic, nonsteroidal estrogen developed in the 1970s.<sup>[1]</sup> This organosilicon compound, also referred to as Cisobitan and 2,6-cis-diphenylhexamethylcyclotetrasiloxane, has been investigated primarily for its antigonadotropic effects in the context of prostate cancer treatment.<sup>[1][2][3]</sup> Its estrogenic activity, comparable to that of estradiol, underpins its mechanism of action but also contributes to its side-effect profile. <sup>[1]</sup> This guide provides a comprehensive overview of the available technical data on **Quadrosilan**, including its biological effects, clinical findings, and the putative signaling pathways it modulates.

## Core Data Summary

The following tables summarize the key chemical identifiers and the quantitative biological effects of **Quadrosilan** based on available research.

## Table 1: Chemical Identifiers for Quadrosilan

| Identifier        | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| IUPAC Name        | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasiloxane      |
| Other Names       | Quadrosilan, Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane |
| CAS Number        | 4657-20-9                                                                      |
| Molecular Formula | C <sub>18</sub> H <sub>28</sub> O <sub>4</sub> Si <sub>4</sub>                 |
| Molar Mass        | 420.758 g·mol <sup>-1</sup>                                                    |

## Table 2: Summary of Antigonadotropic Effects in Male Rats

Data from a study on the oral administration of 2,6-cis-diphenylhexamethylcyclotetrasiloxane. [2]

| Time Point            | Dose        | Serum Luteinizing Hormone (LH) Level | Serum Follicle-Stimulating Hormone (FSH) Level |
|-----------------------|-------------|--------------------------------------|------------------------------------------------|
| 5 hours (single dose) | 1 mg/kg/day | Declined to 50% of control           | Slower decline than LH                         |
| 1 week                | 1 mg/kg/day | Decreased to 15-20% of control       | Decreased to 15-20% of control                 |

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from the available literature on **Quadrosilan**.

## In Vivo Antigonadotropic Activity Assessment in Male Rats

This protocol is based on the study investigating the antigenadotropic activity of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[\[2\]](#)

Objective: To determine the effect of orally administered **Quadrosilan** on serum gonadotropin levels in male rats.

Materials:

- Male rats
- **Quadrosilan** (2,6-cis-diphenylhexamethylcyclotetrasiloxane)
- Vehicle for oral administration (e.g., corn oil)
- Estradiol benzoate (for comparison)
- Luteinizing Hormone-Releasing Hormone (LHRH)
- Materials for blood collection and serum separation
- Radioimmunoassay (RIA) kits for LH and FSH

Procedure:

- Animal Dosing:
  - Administer **Quadrosilan** orally to male rats at a specified dose (e.g., 1 mg/kg/day).
  - A control group should receive the vehicle only.
  - For comparative analysis, another group can be administered estradiol benzoate subcutaneously.
- Blood Sampling:
  - Collect blood samples at various time points post-administration (e.g., 5 hours after a single dose and after one week of daily treatment).
- Serum Separation:

- Process the collected blood to separate the serum.
- Hormone Level Analysis:
  - Measure the concentrations of serum LH and FSH using a radioimmunoassay.
- LHRH Challenge Test:
  - To assess the direct effect on the pituitary, administer an LHRH challenge to a subset of animals at a specified time after a single dose of **Quadrosilan** (e.g., 8 hours).
  - Measure the subsequent LH response to determine the extent of pituitary blockade.

## Clinical Evaluation in Prostate Cancer Patients

This protocol is a generalized representation based on clinical trials of Cisobitan (**Quadrosilan**) in patients with prostate cancer.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Objective: To evaluate the efficacy and side effects of **Quadrosilan** in patients with advanced prostate cancer.

Patient Population:

- Patients with histologically confirmed Stage III or IV prostate carcinoma.[\[3\]](#)

Treatment Regimen:

- Administer **Quadrosilan** orally at a dose of 4-5 mg/kg of body weight per day.[\[1\]](#)

Efficacy and Safety Monitoring:

- Subjective Response: Regularly assess the patient's general condition and any subjective improvements or deteriorations.
- Objective Response:
  - Monitor tumor response through imaging techniques such as scintigraphy to observe changes in metastases.

- Perform cytological examinations of the prostate.
- Laboratory Parameters:
  - Monitor common laboratory data, including markers of prostate cancer progression.
  - Assess for hormonal changes indicative of antiandrogenic and estrogenic effects.
- Side Effects:
  - Record and manage any adverse effects, with a particular focus on estrogenic side effects such as feminization, gynecomastia, and cardiovascular complications.[\[3\]](#)

## Signaling Pathways and Mechanism of Action

**Quadrosilan** exerts its biological effects primarily through its estrogenic and resulting antigonadotropic activities. The proposed mechanism involves a direct action at the level of the hypothalamus and the anterior pituitary gland.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the antigonadotropic action of **Quadrosilan**.

## Conclusion

**Quadrosilan** is a nonsteroidal estrogen with significant antigonadotropic properties. Its mechanism of action, involving the suppression of LH and FSH secretion through effects on the hypothalamus and pituitary, has made it a subject of investigation for hormone-dependent

conditions like prostate cancer. While it demonstrates efficacy as an antiandrogen, its inherent estrogenic activity leads to a side-effect profile that includes feminization and cardiovascular risks.<sup>[3]</sup> Further research to delineate its precise molecular interactions and to potentially modify its structure to separate the antigenadotropism from the estrogenic effects could be a valuable avenue for future drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical trial of a new antigenadotropism substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antigenadotropism activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyclotetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Quadrosilan: A Nonsteroidal Estrogen with Antagonadotropism Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554064#iupac-name-for-quadrosilan]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)